(1R)-2-bromo-1-(3-methoxyphenyl)ethanol is an organic compound characterized by its chiral nature and the presence of a bromine atom and a methoxy group in its structure. It has the molecular formula and a molecular weight of approximately 231.09 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules.
This compound can be sourced from several chemical suppliers, including BenchChem, which provides detailed information on its synthesis and applications. It falls under the classification of bromo alcohols and is often used in synthetic organic chemistry due to its reactivity and ability to undergo various chemical transformations.
The synthesis of (1R)-2-bromo-1-(3-methoxyphenyl)ethanol can be achieved through several methods:
The molecular structure of (1R)-2-bromo-1-(3-methoxyphenyl)ethanol can be represented by the following details:
COC1=CC=CC(=C1)C(CBr)OThe compound features a chiral center at the carbon adjacent to the bromine atom, influencing its stereochemistry and reactivity.
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol can participate in various chemical reactions:
The mechanism by which (1R)-2-bromo-1-(3-methoxyphenyl)ethanol exerts its effects depends on the specific reactions it undergoes:
| Property | Value |
|---|---|
| Molecular Weight | 231.09 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol has several scientific uses:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9